4-((1-(3-氟苯甲酰)哌啶-4-基)氧基)-6-甲基-2H-吡喃-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

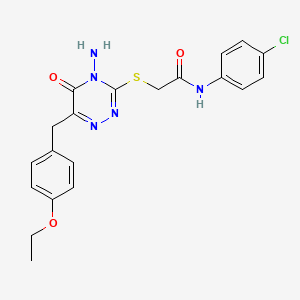

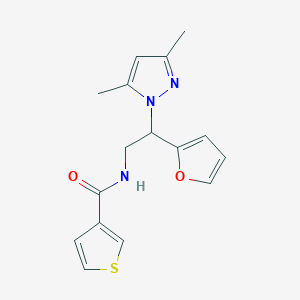

The compound “4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also includes a fluorobenzoyl group and a pyranone ring, which are common in various bioactive compounds.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a powerful method for forming carbon-carbon bonds .科学研究应用

Antibacterial Activity

The compound has been explored for its potential in antibacterial applications . Derivatives of similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus. The modification of the basic pharmacologically active structure by substituting different functional groups can enhance antimicrobial activity .

Synthesis of Benzoxazole Derivatives

This compound serves as an intermediate in the synthesis of benzoxazole derivatives . These derivatives are significant due to their wide range of pharmacological activities, including analgesic, anticonvulsant, and anticancer properties. The benzoxazole ring is a crucial scaffold in many drugs, and its derivatives are important in pharmaceutical and medicinal chemistry .

Enzyme Inhibition for Alzheimer’s Treatment

N-substituted benzoxazole derivatives, which can be synthesized from compounds like 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, are known to be selective inhibitors of acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease, making this compound valuable for developing new therapeutic agents .

Suzuki–Miyaura Cross-Coupling Reactions

The compound can potentially be used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond-forming processes, crucial for creating complex organic molecules. The compound’s structure could provide a stable, functional group tolerant reagent for such reactions .

Development of Antipsychotic Medications

Compounds with a similar structure to 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one are intermediates in the synthesis of antipsychotic medications like paliperidone. This highlights its importance in the synthesis of drugs that treat psychiatric disorders .

Kinase Inhibition for Cancer Treatment

Derivatives of piperidine, which is part of the compound’s structure, have been designed as inhibitors for kinases like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are crucial in the treatment of cancers resistant to other drugs .

作用机制

未来方向

属性

IUPAC Name |

4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFXFEGSYRCCTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2927563.png)

![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)

![(Z)-methyl 2-(2-((4-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2927569.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2927571.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)

![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)

![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)